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Compound of Interest

Compound Name:
3-(3-Chloro-4-

methylphenyl)piperidine

Cat. No.: B13531470

Get Quote

Identity, Synthesis, and Pharmacological Context

Executive Summary: The CAS Identifier &
Isomerism
In the domain of medicinal chemistry, precise structural identification is paramount. A common

point of confusion arises between the 1-substituted and 3-substituted isomers of

arylpiperidines.

Target Molecule:3-(3-Chloro-4-methylphenyl)piperidine

Status: This specific isomer is a non-catalogued research intermediate. It does not

currently possess a publicly indexed CAS number in standard open chemical registries

(e.g., CAS Common Chemistry, PubChem). It is typically generated in situ or via custom

synthesis as a pharmacophore scaffold.

Common Reference Standard:1-(3-Chloro-4-methylphenyl)piperidine

CAS Number:1000339-31-0
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Distinction: This commercially available isomer features the aryl group attached to the

nitrogen atom (N-substituted). Researchers seeking the carbon-substituted (C3) scaffold

for dopamine/serotonin transporter modulation must distinguish this from the target

molecule.

Guidance: If your research requires the 3-substituted scaffold (structurally related to Preclamol

or Niraparib), do not use CAS 1000339-31-0. Instead, refer to the synthetic protocols detailed

in Section 3.

Chemical Identity & Properties
Property Data (Predicted/Analogous)

Systematic Name 3-(3-Chloro-4-methylphenyl)piperidine

Molecular Formula C₁₂H₁₆ClN

Molecular Weight 209.72 g/mol

Monoisotopic Mass 209.097 g/mol

Chirality
Contains one chiral center at C3.[1] Exists as

(3R) and (3S) enantiomers.

SMILES Cc1ccc(cc1Cl)C2CCCNC2

LogP (Predicted) ~3.2 (Lipophilic, CNS penetrant)

pKa (Predicted) ~10.5 (Secondary amine)

Synthetic Pathway: The "Suzuki-Reduction"
Protocol
As the 3-isomer is not a standard catalog item, its acquisition requires synthesis. The most

robust, self-validating route employs a Suzuki-Miyaura cross-coupling followed by a

chemoselective hydrogenation.

Step 1: Suzuki-Miyaura Coupling
Objective: Construct the biaryl carbon framework.
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Reactants: 3-Bromopyridine + (3-Chloro-4-methylphenyl)boronic acid.

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

Base/Solvent: K₂CO₃ (2M aq) / 1,4-Dioxane.

Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).

Mechanism: The electron-deficient pyridine ring undergoes oxidative addition/reductive

elimination with the aryl boronic acid to form 3-(3-Chloro-4-methylphenyl)pyridine.

Step 2: Chemoselective Hydrogenation (Critical)
Objective: Reduce the pyridine ring to piperidine without dechlorinating the aryl ring.

Challenge: Standard Pd/C hydrogenation often causes hydrogenolysis of aryl chlorides

(dechlorination).

Protocol:

Dissolve the pyridine intermediate in Glacial Acetic Acid.

Add Platinum Oxide (PtO₂) (Adams' Catalyst) or Rhodium on Carbon (Rh/C) (5 wt%).

Hydrogenate at 50–60 psi H₂ at Room Temperature.

Validation: Monitor via LC-MS. The disappearance of the aromatic pyridine peaks in NMR

(δ 7.0–9.0 ppm) and appearance of aliphatic multiplets (δ 1.5–3.5 ppm) confirms

reduction. Retention of the Cl isotope pattern (3:1 ratio of M:M+2) in MS confirms the

halogen is intact.

Workflow Visualization
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Caption: Figure 1. Two-step synthetic route utilizing chemoselective hydrogenation to preserve

the aryl-chloride motif.

Pharmacological Profile & Significance
The 3-arylpiperidine scaffold is a "privileged structure" in neuropharmacology, distinct from its

1-substituted counterparts.

Structure-Activity Relationship (SAR)
3-Arylpiperidines (Target):

Mechanism: Often act as monoamine transporter modulators (DAT/NET/SERT) or NMDA

receptor antagonists.

Key Analogs: Structurally homologous to 3-PPP (Preclamol) (Dopamine autoreceptor

agonist) and Niraparib (PARP inhibitor core).

Stereochemistry: The (3S) and (3R) enantiomers often exhibit divergent biological

activities (e.g., stimulant vs. sedative effects).

1-Arylpiperidines (Reference CAS 1000339-31-0):

Mechanism: Frequently associated with Sigma-1 receptor binding or used as linkers in

PROTACs (Protein Degraders).

Bioactivity: Generally lack the specific monoamine modulation profile of the 3-isomers.

Analytical Characterization (NMR Expectations)
To validate the synthesis of the 3-isomer versus the 1-isomer:

¹H NMR (3-isomer): Look for a distinctive benzylic methine quintet/multiplet at δ ~2.6–2.8

ppm (the H at C3 position).

¹H NMR (1-isomer): The aromatic protons will show an ortho-coupling pattern relative to the

nitrogen attachment, and the aliphatic region will lack the C3 benzylic proton signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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